![molecular formula C12H13FN2O B1482663 (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 2098013-87-5](/img/structure/B1482663.png)
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Overview
Description
“(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a synthetic compound with potential applications in various fields of research and industry. It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 . The compound is stored at room temperature and has a purity of 95%. It is typically in an oil form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal catalysts and organocatalysts . For instance, a related compound, 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, was synthesized from 1-ethynylcyclohexanol and benzyl azide using a phenylethynylcopper(I) catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a CAS Number of 1427023-85-5 and a molecular weight of 144.15 .
Scientific Research Applications
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been used as a ligand in binding assays, as an inhibitor of enzymes, and as a substrate for metabolic reactions. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Mechanism of Action
The exact mechanism of action of (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is not fully understood. However, it is known that it binds to certain enzymes or receptors in the body, and this binding is thought to be responsible for its effects. It is also thought to interact with other molecules in the body, such as hormones, neurotransmitters, and other signaling molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic uses, as well as its biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have anticancer effects, as well as to modulate the immune system and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol is an ideal compound for use in laboratory experiments due to its high yield, low cost, and ease of synthesis. However, it is important to note that this compound is not approved for human use, and therefore, should not be used in clinical trials or in humans. Additionally, this compound is not stable in the presence of light or heat, and therefore, must be stored in a cool, dark place.
Future Directions
For (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)methanol research include exploring its potential therapeutic uses, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research into its advantages and limitations for lab experiments is needed, as well as additional research into its potential uses in drug discovery and development.
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWPVOMRSPSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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